4-(Trifluoromethyl)-D-phenylalanine

Description

Significance of Fluorinated Amino Acids in Contemporary Chemical and Biological Sciences

Fluorinated amino acids are a class of unnatural amino acids where one or more hydrogen atoms have been replaced by fluorine. numberanalytics.com This substitution imparts unique physicochemical properties to the amino acid and, consequently, to the peptides and proteins into which they are incorporated. ontosight.ai The introduction of fluorine, the most electronegative element, can significantly alter the electronic properties, lipophilicity, and conformational preferences of the molecule.

The presence of fluorine can lead to enhanced thermal and chemical stability of peptides, making them more robust for various applications. Fluorination can also modulate the biological activity of peptides, sometimes leading to increased potency or altered selectivity for their targets. nih.gov This has made fluorinated amino acids valuable in the development of new therapeutic agents, including antiviral and anti-tumor compounds.

Furthermore, the fluorine atom serves as a sensitive probe for biophysical studies. The presence of the ¹⁹F nucleus allows for the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique to investigate the local environment of the fluorinated residue within a peptide or protein. nih.govresearchgate.netiris-biotech.de This provides valuable insights into peptide folding, dynamics, and interactions with other molecules. nih.govresearchgate.net

Table 1: Key Properties and Applications of Fluorinated Amino Acids

| Property | Description | Application in Research |

|---|---|---|

| Enhanced Stability | Increased resistance to thermal and chemical degradation. | Development of more stable peptides for therapeutic and diagnostic use. researchgate.net |

| Modulated Bioactivity | Altered binding affinity and selectivity for biological targets. nih.gov | Design of novel drugs with improved efficacy and reduced side effects. nih.gov |

| ¹⁹F NMR Probe | The fluorine atom can be used as a spectroscopic marker. nih.goviris-biotech.de | Studying peptide and protein structure, folding, and interactions. nih.govresearchgate.netiris-biotech.de |

| Increased Lipophilicity | The trifluoromethyl group enhances the hydrophobicity of the molecule. | Improving the membrane permeability of peptide-based drugs. nih.gov |

Overview of D-Amino Acid Utility in Bioorganic and Medicinal Chemistry

Amino acids, the building blocks of proteins, exist as two stereoisomers, or enantiomers: L-amino acids and D-amino acids. jpt.combiopharmaspec.com While L-amino acids are the predominant form found in naturally occurring proteins, D-amino acids have garnered significant interest in bioorganic and medicinal chemistry for their unique properties. jpt.comnumberanalytics.com

One of the most significant advantages of incorporating D-amino acids into peptides is the enhanced resistance to enzymatic degradation. jpt.combiopharmaspec.comnih.govnih.govnih.gov Proteases, the enzymes that break down proteins and peptides, are stereospecific and primarily recognize L-amino acids. nih.gov By strategically placing D-amino acids within a peptide sequence, its stability in biological systems can be dramatically increased, leading to a longer half-life. biopharmaspec.com

This increased stability is a highly desirable feature in the development of peptide-based drugs, as it can improve their pharmacokinetic profiles. jpt.comnumberanalytics.comnih.gov The use of D-amino acids can also influence the secondary structure and conformational preferences of peptides, which can be exploited to design molecules with specific three-dimensional shapes and biological activities. nih.govnih.govanr.fr The introduction of D-amino acids has been successfully employed in the design of a variety of therapeutic agents, including those for treating neurological diseases and for inhibiting microbial infections. nih.gov

Table 2: Advantages of Incorporating D-Amino Acids into Peptides

| Advantage | Description | Implication in Research |

|---|---|---|

| Increased Proteolytic Stability | Resistance to degradation by proteases. jpt.combiopharmaspec.comnih.govnih.govnih.gov | Development of peptide drugs with longer in vivo half-lives. biopharmaspec.com |

| Improved Pharmacokinetics | Enhanced bioavailability and metabolic stability. jpt.comnumberanalytics.comnih.gov | Creation of more effective therapeutic agents. jpt.comnih.gov |

| Conformational Control | Influences the secondary structure of peptides. nih.govnih.govanr.fr | Design of peptides with specific and predictable three-dimensional structures. nih.govnih.gov |

| Novel Therapeutic Design | Enables the creation of peptides with unique biological activities. nih.gov | Expansion of the chemical space for drug discovery. |

Strategic Positioning of 4-(Trifluoromethyl)-D-phenylalanine as a Versatile Research Building Block

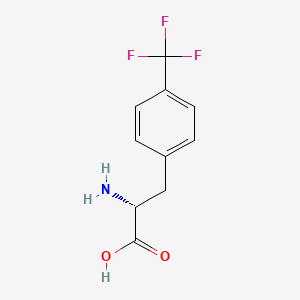

This compound is a non-canonical amino acid that combines the advantageous features of both a fluorinated aromatic amino acid and a D-amino acid. biosynth.comsigmaaldrich.com Its structure consists of a D-phenylalanine core with a trifluoromethyl group attached to the para position of the phenyl ring. sigmaaldrich.comclearsynth.com This unique combination makes it a highly versatile building block in peptide synthesis and medicinal chemistry. biosynth.comchemimpex.com

The trifluoromethyl group imparts the benefits of fluorination, such as enhanced stability and the ability to act as a ¹⁹F NMR probe, while the D-configuration provides resistance to proteolysis. jpt.com The synthesis of peptides containing this compound has been a subject of research, with studies exploring its impact on peptide structure and function. nih.govnih.gov

The incorporation of this amino acid can be used to fine-tune the properties of peptides for specific applications. For instance, it can be used in the design of more stable and potent peptide-based inhibitors or therapeutics. chemimpex.com Its use in materials science is also being explored, where its incorporation into polymers can enhance their thermal and chemical resistance. chemimpex.com The strategic use of this compound allows researchers to systematically modify and optimize the properties of peptides and other molecules for a wide range of applications in advanced chemical and biological research. researchgate.netresearchgate.net

Table 3: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 114872-99-0 | biosynth.comsigmaaldrich.com |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | biosynth.comsigmaaldrich.com |

| Molecular Weight | 233.19 g/mol | biosynth.comsigmaaldrich.com |

| Appearance | White crystalline powder | chemimpex.com |

| Synonyms | (R)-2-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid, H-D-Phe(4-CF3)-OH | biosynth.comchemimpex.com |

Table 4: Research Applications of this compound

| Application Area | Specific Use | Research Finding |

|---|---|---|

| Peptide Synthesis | Incorporation into peptide chains to enhance stability and introduce a ¹⁹F NMR probe. nih.govnih.gov | The trifluoromethyl group allows for the study of peptide conformation and interactions using ¹⁹F NMR spectroscopy. nih.govresearchgate.net |

| Medicinal Chemistry | Building block for the synthesis of novel therapeutic agents with improved pharmacokinetic properties. chemimpex.com | The D-configuration increases resistance to enzymatic degradation, prolonging the half-life of peptide-based drugs. jpt.comnih.gov |

| Materials Science | Incorporation into polymers to enhance their physical and chemical properties. chemimpex.com | The presence of the trifluoromethyl group can increase the thermal stability and chemical resistance of materials. chemimpex.com |

| Biochemical Research | Used in studies of protein-protein interactions and enzyme activity. chemimpex.com | Serves as a tool to probe the structure and function of biological systems. researchgate.netchemimpex.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFFPDBJLGAGQL-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Trifluoromethyl D Phenylalanine and Its Analogues

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic methods combine the precision of enzymatic reactions with the versatility of chemical synthesis to produce D-phenylalanine derivatives. These strategies are particularly effective for achieving high enantiomeric purity.

Enzymatic Resolution Techniques for Enantiomeric Purity

Enzymatic resolution is a key technique for separating enantiomers from a racemic mixture. This method relies on the stereoselectivity of enzymes to act on only one enantiomer, allowing for the isolation of the desired D-amino acid.

One notable approach involves the use of lipases for the enantioselective hydrolysis of racemic aryl carboxylic acid esters. mdpi.com For instance, Amano PS lipase (B570770) can be used to hydrolyze the methyl ester of a racemic mixture, yielding the (S)-acid with high enantioselectivity (97%) and leaving the unreacted (R)-ester with 98% enantiomeric excess (ee). mdpi.com This allows for the separation and access to both enantiomers from a single resolution process. mdpi.com The efficiency of this resolution can be influenced by the structure of the substrate; for example, the presence of a bulky trifluoromethyl group can increase the reaction time. mdpi.com

Another powerful strategy is dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. rug.nl This allows for a theoretical yield of 100% for the desired enantiomer. DKR has been successfully applied to the synthesis of various chiral compounds, including secondary alcohols, by pairing an enzyme with a transition metal catalyst for racemization. rug.nl

Biocatalytic Pathways for D-Phenylalanine Derivatives

Biocatalytic cascades offer a direct and efficient route to D-phenylalanine derivatives from prochiral starting materials. These one-pot reactions often utilize whole-cell biocatalysts, simplifying the process and avoiding the need for costly cofactor regeneration. polimi.itmanchester.ac.uk

A prominent example is the use of engineered aminotransferases. polimi.itmanchester.ac.uk Researchers have developed biocatalytic cascades that couple an L-amino acid deaminase with an engineered D-amino acid aminotransferase. polimi.itmanchester.ac.uk This system can convert racemic or L-phenylalanine derivatives into the corresponding D-enantiomers with excellent enantiomeric excesses (90% to >99%). polimi.itmanchester.ac.uk This method has proven effective for a variety of substrates, including those with electron-donating or withdrawing groups on the phenyl ring, and is applicable to preparative-scale synthesis. polimi.it For example, D-4-fluorophenylalanine was produced with an isolated yield of 84% and an ee of >99%. nih.gov

Phenylalanine ammonia (B1221849) lyases (PALs) are another important class of enzymes used in these pathways. nih.gov By coupling PAL-catalyzed amination with a chemoenzymatic deracemization process, substituted D-phenylalanines can be synthesized in high yield and optical purity from inexpensive cinnamic acids. nih.gov This approach has been further enhanced by identifying PAL variants with improved activity towards the formation of non-natural D-phenylalanines. nih.gov

A fully biocatalytic conversion of a cinnamic acid derivative to the corresponding D-phenylalanine has also been reported, representing a formal D-selective hydroamination. researchgate.net This process starts with the conversion of a trifluoro-cinnamic acid to L-trifluoro-phenylalanine using a PAL, followed by stereoinversion to the D-amino acid using a coupled system of an L-amino acid deaminase and a D-amino acid aminotransferase. researchgate.net

Asymmetric Synthesis of Trifluoromethylated Amino Acid Derivatives

Asymmetric synthesis provides a direct route to enantiomerically pure trifluoromethylated amino acids, avoiding the need for resolving racemic mixtures. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Catalytic Asymmetric Protocols

Catalytic asymmetric synthesis is a highly efficient method for producing chiral molecules. nih.govbrandeis.edu Phase-transfer catalysis, using chiral catalysts derived from cinchona alkaloids, has been successfully employed for the asymmetric synthesis of trifluoromethylated γ-amino acids. nih.govnih.gov These catalysts enable highly chemo-, regio-, diastereo-, and enantioselective umpolung additions of trifluoromethyl imines to α,β-unsaturated N-acylpyrroles, providing facile, high-yield access to enantiomerically enriched products. nih.govbrandeis.edu

Another significant approach is the iridium-catalyzed asymmetric allylation of α-trifluoromethyl aldimine esters. This method, followed by kinetic resolution, provides a pathway to quaternary α-trifluoromethyl α-amino acids. rsc.org Rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to N-phthalimidodehydroalanine also offers a route to chiral functionalized phenylalanines. researchgate.net This reaction proceeds through a conjugate addition and enantioselective protonation cascade. researchgate.net

The development of novel cinchonium salts and co-additives has enabled the direct and efficient asymmetric synthesis of trifluoromethylated γ-amino esters and lactones through the umpolung reaction of trifluoromethyl imines with acrylates or α,β-unsaturated lactones. nih.gov This catalytic system activates a variety of imine substrates as nucleophiles to mediate highly selective C-C bond-forming reactions. nih.gov

Stereoselective Alkylation and Derivatization Strategies

Stereoselective alkylation of chiral glycine (B1666218) or alanine (B10760859) equivalents is a well-established method for the asymmetric synthesis of amino acids. acs.org An operationally convenient and scalable synthesis of linear, ω-trifluoromethyl-containing amino acids has been developed via the alkylation of chiral nickel(II) complexes of Schiff bases derived from glycine and alanine. acs.org This method provides high yields (up to 90%) and diastereoselectivity (up to 99%). acs.org

Direct asymmetric α-alkylation of phenylalanine derivatives can be achieved without external chiral sources by leveraging the "memory of chirality". acs.orgacs.orgsciforum.net In this approach, optically active N-protected phenylalanine derivatives can be deprotonated to form a chiral enolate, which then undergoes alkylation with high stereoselectivity. acs.orgsciforum.net The choice of the N-protecting group, such as a t-butoxycarbonyl (Boc) group, is crucial for achieving high asymmetric induction. sciforum.net

Furthermore, stereoselective syntheses of β-trifluoromethyl-β-amino esters and related compounds have been developed using Reformatsky and Mannich-type reactions starting from an oxazolidine (B1195125) derived from trifluoroacetaldehyde (B10831) hemiacetal. acs.org While the diastereoselectivity can be variable, the resulting diastereomers are often easily separated. acs.org

Preparation of Functionalized Phenylalanine Analogues

The synthesis of functionalized phenylalanine analogues is crucial for developing new therapeutic agents and research tools. Various methods have been developed to introduce different functional groups onto the phenylalanine scaffold.

One-pot procedures have been developed for the rapid synthesis of novel phenylalanine analogues. For instance, a one-pot, two-step approach involving a Suzuki-Miyaura cross-coupling reaction has been used to prepare aryl-substituted phenylalanine analogues from tyrosine. acs.org Similarly, a one-pot hydroxyl group activation and copper-free Sonogashira cross-coupling of a tyrosine derivative has been employed to synthesize a series of unnatural amino acids featuring conjugated aryl-alkyne side chains. acs.org

Palladium-catalyzed cross-coupling reactions, such as the Negishi cross-coupling, offer a direct method for preparing protected fluorinated phenylalanine analogues. beilstein-journals.org This reaction between an organozinc iodide and an aryl halide provides a convenient route to these compounds. beilstein-journals.org Another approach involves the visible-light-mediated α-alkylation of N-aryl glycines to prepare phenylalanine analogues. researchgate.net

The synthesis of phenylalanine-derived trifluoromethyl ketones has been reported for use in oxidation catalysis. nih.gov A key feature of this synthesis is the use of a masked ketone strategy and a Negishi cross-coupling to access the parent amino acid. nih.gov

The functionalization of adenosine (B11128) with phenylalanine derivatives has also been explored to create analogues with high affinity for A1-adenosine receptors. nih.gov This involves coupling a carboxylic acid congener of adenosine to p-amino-L-phenylalanine. nih.gov

Interactive Data Table of Synthesis Methods

| Method | Starting Material | Key Reagents/Catalysts | Product | Key Features | Reference(s) |

| Enzymatic Resolution | Racemic aryl carboxylic acid ester | Amano PS lipase | (R)- and (S)-enantiomers | High enantioselectivity | mdpi.com |

| Biocatalytic Cascade | Racemic/L-phenylalanine derivative | Engineered aminotransferase, L-amino acid deaminase | D-phenylalanine derivative | High ee (90->99%), one-pot | polimi.itmanchester.ac.uk |

| Biocatalytic Cascade | Cinnamic acid | Phenylalanine ammonia lyase (PAL) | D-phenylalanine derivative | Deracemization, high yield | nih.gov |

| Catalytic Asymmetric Synthesis | Trifluoromethyl imine, N-acylpyrrole | Cinchona alkaloid phase-transfer catalyst | Trifluoromethylated γ-amino acid | High enantioselectivity, umpolung | nih.govbrandeis.edu |

| Stereoselective Alkylation | Chiral glycine/alanine Schiff base | Nickel(II) complex, alkyl iodide | ω-Trifluoromethyl amino acid | High yield and diastereoselectivity | acs.org |

| Direct Asymmetric Alkylation | N-protected phenylalanine derivative | LTMP, methyl iodide | α-Methyl-phenylalanine derivative | Memory of chirality, no external chiral source | acs.orgsciforum.net |

| One-pot Sonogashira Coupling | Tyrosine derivative | Pd precatalyst, terminal alkyne | Arylalkynyl phenylalanine | Rapid access to functionalized analogues | acs.org |

Synthesis of Photoreactive Trifluoromethylated Phenylalanine Derivatives

Photoaffinity labeling is a powerful technique for identifying and characterizing ligand-biomolecule interactions. This method relies on synthetic amino acids that incorporate a photoreactive group, which upon UV irradiation, forms a covalent bond with interacting partners. Key photophores integrated into trifluoromethylated phenylalanine include diazirines and benzophenones. nih.govscispace.com

An efficient method for creating photoreactive L-phenylalanine derivatives involves the alkylation of a chiral glycine equivalent using a spacer that contains a (3-trifluoromethyl)phenyldiazirinyl bromide. nih.govnii.ac.jp This approach allows for the enantioselective synthesis of the amino acid. The process can be adapted to introduce a tag, such as biotin, onto the spacer, creating a trifunctional molecule that is photoreactive, traceable, and can be incorporated into a peptide sequence. nih.gov For instance, a nickel(II) complex of a chiral glycine Schiff base can be alkylated with the diazirinyl bromide in the presence of a base like sodium hydroxide (B78521) to yield the desired product without diastereomers. nii.ac.jp Subsequent hydrolysis with acid removes the chiral auxiliary and deprotects the amino acid. nii.ac.jp

Another strategy involves a Friedel–Crafts reaction to introduce a benzophenone (B1666685) moiety onto the phenylalanine ring system. scispace.com This reaction can be performed on protected or unprotected phenylalanine derivatives in trifluoromethanesulfonic acid (TfOH) at room temperature. The conditions are mild enough to proceed without loss of optical purity. scispace.com This method has been successfully applied to synthesize a novel phenylalanine derivative containing two different photophores: a benzophenone and a (trifluoromethyl)phenyldiazirine (TPD). The N-TFA-L-Phe-OMe derivative can be treated with a benzoyl chloride derivative in TfOH to yield the desired dual-photophore product in high yield without decomposing the sensitive diazirine group. scispace.com

The synthesis of 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-L-phenylalanine has also been achieved through asymmetric condensation of a diazirinyl benzyl (B1604629) bromide with diphenyliminoglycine t-butyl ester, using a cinchonidinium salt as a phase-transfer catalyst. nih.gov

Table 1: Synthetic Approaches for Photoreactive Trifluoromethylated Phenylalanine Derivatives

| Photoreactive Moiety | Synthetic Strategy | Key Reagents | Reference |

| (3-Trifluoromethyl)phenyldiazirine | Alkylation of chiral glycine equivalent | (3-Trifluoromethyl)phenyldiazirinyl bromide, Ni(II)-complex of glycine Schiff base, NaOH | nih.govnii.ac.jp |

| (3-Trifluoromethyl)phenyldiazirine | Asymmetric condensation | Diazirinyl benzyl bromide, Diphenyliminoglycine t-butyl ester, Cinchonidinium salt | nih.gov |

| Benzophenone | Friedel–Crafts acylation | Benzoyl chloride, Trifluoromethanesulfonic acid (TfOH) | scispace.com |

Incorporation of Trifluoromethyl Ketone Moieties

Phenylalanine analogues containing trifluoromethyl ketone groups are of interest for their potential use in generating dioxiranes for oxidation catalysis. nih.govnih.gov The synthesis of these compounds presents unique challenges, but a robust and scalable route has been developed. nih.gov

A successful retrosynthetic analysis identified a Negishi cross-coupling of a prefunctionalized aryl bromide with a protected β-iodoalanine as a key strategic step. nih.gov The synthesis begins with the nucleophilic trifluoromethylation of a commercially available benzaldehyde (B42025) derivative, such as 2-bromo-4-fluorobenzaldehyde, using trimethyl(trifluoromethyl)silane (TMSCF3). nih.gov To circumvent issues with the reactivity of the ketone, a "masked ketone" strategy is employed. nih.gov

Following the initial trifluoromethylation, the resulting alcohol is protected, and the aryl bromide is coupled with the protected β-iodoalanine derivative via a Negishi reaction. A subsequent ozonolysis step on an olefin precursor is used to unmask the ketone, yielding the final trifluoromethyl ketone-functionalized phenylalanine monomer. nih.gov This monomer can then be readily incorporated into peptide scaffolds using standard coupling reagents like HCTU. nih.gov This multi-step process has been shown to be scalable, allowing for the production of gram quantities of the desired amino acid building block. nih.gov

Table 2: Key Steps in Trifluoromethyl Ketone Phenylalanine Synthesis

| Step | Description | Key Reagents/Conditions | Purpose | Reference |

| 1. Trifluoromethylation | Nucleophilic addition of a CF3 group to a benzaldehyde. | Trimethyl(trifluoromethyl)silane (TMSCF3) | Introduces the trifluoromethyl group. | nih.gov |

| 2. Negishi Cross-Coupling | Coupling of the functionalized aryl halide with a protected β-iodoalanine. | Organozinc reagent, Palladium catalyst | Forms the core amino acid backbone. | nih.govnih.gov |

| 3. Ozonolysis | Cleavage of an olefin to reveal the ketone. | Ozone (O3) | Unmasks the trifluoromethyl ketone moiety. | nih.gov |

| 4. Peptide Coupling | Incorporation of the monomer into a peptide chain. | HCTU (or other peptide coupling agents) | Builds peptide-based catalysts. | nih.gov |

General Synthetic Protocols for Amino Acid Building Blocks

The synthesis of non-canonical amino acids like 4-(Trifluoromethyl)-D-phenylalanine is crucial for their application as building blocks in medicinal chemistry. bioascent.com Several general protocols exist, ranging from classical chemical methods to modern catalytic and enzymatic approaches.

A well-established chemical synthesis route involves the asymmetric hydrogenation of a prochiral acetamidocinnamic acid derivative. google.com In this method, (Z)-2-acetamido-3-(4-trifluoromethylphenyl)acrylic acid is subjected to hydrogenation in the presence of a chiral catalyst, typically a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand. This step produces the N-acetyl-D-phenylalanine derivative with high enantiomeric excess. The final step is an acid-catalyzed hydrolysis to remove the acetyl protecting group, yielding this compound. google.com

More recent innovations provide more direct access to diverse unnatural amino acids. One such method is a Ni/Ag-electrocatalytic decarboxylative cross-coupling. bioascent.comchemrxiv.org This protocol leverages inexpensive and readily available precursors like glutamate (B1630785) or aspartate derivatives. The pendant carboxylic acid side chain acts as a radical precursor, enabling a cross-coupling reaction with a wide range of (hetero)aryl halides under electrocatalytic conditions. This approach avoids the need for multi-step sequences and the use of organometallic reagents, offering a rapid and efficient pathway to enantiopure unnatural amino acids. chemrxiv.org

Enzymatic synthesis offers a green and highly selective alternative. Phenylalanine ammonia-lyases (PALs) can be used for the enantioselective hydroamination of cinnamic acid derivatives. mdpi.com For example, a variant of the PAL from Petroselinum crispum (PcPAL) has been used in preparative-scale biotransformations to produce D-m-(trifluoromethyl)phenylalanine with high enantiomeric excess. mdpi.com Another enzymatic strategy involves the resolution of racemic mixtures. This can be achieved using a D-amino acid deaminase or an L-amino acid oxidase to selectively degrade the unwanted L-enantiomer, leaving the pure D-amino acid. mdpi.com

Table 3: Comparison of General Synthetic Protocols

| Method | Starting Materials | Key Features | Stereocontrol | Reference |

| Asymmetric Hydrogenation | Acetamidocinnamic acid derivative | Two-step process (hydrogenation, hydrolysis); well-established. | Chiral metal catalyst | google.com |

| Electrocatalytic Cross-Coupling | Glutamate/Aspartate derivatives, Aryl halides | Decarboxylative radical coupling; avoids organometallics. | Uses chiral pool starting materials. | bioascent.comchemrxiv.org |

| Enzymatic Hydroamination | Cinnamic acid derivative, Ammonia | High enantioselectivity; green chemistry. | Enzyme (e.g., PAL) | mdpi.com |

| Enzymatic Resolution | Racemic amino acid | Selective degradation of one enantiomer. | Enzyme (e.g., L-amino acid oxidase) | mdpi.com |

Influence of the Trifluoromethyl Group on Molecular Architecture and Biological Impact

Electronic and Steric Effects of the Trifluoromethyl (CF3) Group

The trifluoromethyl group is a distinctive substituent renowned for its powerful electron-withdrawing nature and significant steric profile. mdpi.com Unlike a simple fluorine atom, which exhibits both inductive withdrawal and mesomeric (resonance) donation, the CF3 group exerts a strong and purely electron-withdrawing effect through induction (σI). mdpi.comresearchgate.net This potent inductive effect arises from the high electronegativity of the three fluorine atoms, which polarizes the carbon-fluorine bonds and withdraws electron density from the attached phenyl ring. mdpi.commdpi.com This alteration of the electronic properties of the aromatic ring is a key factor in the functionality of molecules containing this group. mdpi.com

The strong electron-withdrawing nature of the CF3 group can decrease the nucleophilicity of adjacent amino groups and increase the acidity of nearby carboxylic acid functions. iris-biotech.demdpi.com Furthermore, the CF3 group is considerably bulkier than a hydrogen or even a methyl group, introducing significant steric hindrance. mdpi.comresearchgate.net This steric demand can influence the rotational freedom around bonds and dictate the preferred conformation of the molecule, affecting how it interacts with other molecules, such as enzyme active sites. iris-biotech.denih.gov

| Substituent | Hammett Constant (σp) | Hansch-Leo Lipophilicity Parameter (π) | Nature of Effect |

|---|---|---|---|

| -H (Hydrogen) | 0.00 | 0.00 | Neutral reference |

| -CH3 (Methyl) | -0.17 | +0.56 | Weakly electron-donating, Lipophilic |

| -F (Fluoro) | +0.06 | +0.14 | Weakly electron-withdrawing (Inductive withdrawal > Resonance donation) |

| -CF3 (Trifluoromethyl) | +0.54 | +0.88 | Strongly electron-withdrawing, Lipophilic mdpi.commdpi.comiris-biotech.denih.gov |

Modulation of Conformational Behavior and Induction of Secondary Structures in Peptidic Systems

When incorporated into a peptide chain, 4-(Trifluoromethyl)-D-phenylalanine can significantly influence the local and global conformation of the resulting peptidomimetic. The steric bulk and unique electronic properties of the CF3 group impose conformational constraints on the peptide backbone. cyu.fr Research on peptides containing α-trifluoromethyl amino acids has shown that these residues can favor the formation of a cis-amide bond, which in turn helps to induce secondary structures such as β-turns. iris-biotech.de This ability to pre-organize a peptide into a specific conformation can be critical for its biological activity and binding affinity to a target receptor.

Furthermore, the fluorine atoms in the CF3 group provide a powerful tool for biophysical studies. As fluorine is virtually absent in biological systems, the 19F nucleus serves as a highly sensitive and specific Nuclear Magnetic Resonance (NMR) probe. iris-biotech.decyu.frucla.edu By strategically placing this compound within a peptide, researchers can use 19F NMR to monitor subtle conformational changes in response to ligand binding, protein-protein interactions, or changes in the local environment, even over long distances. ucla.edunih.govnih.gov The chemical shift of the 19F signal is highly sensitive to the local dielectric and magnetic shielding environment, providing detailed insights into protein structure and dynamics. nih.gov

| Property | Observed Effect | Underlying Cause | Reference |

|---|---|---|---|

| Conformational Constraint | Restricts dihedral angles of the peptide backbone. | Steric bulk of the CF3 group. | cyu.fr |

| Secondary Structure Induction | Promotes the formation of secondary structures like β-turns. | Increased favorability of cis-amide bond formation due to steric and electronic effects. | iris-biotech.de |

| Biophysical Probe | Acts as a sensitive 19F NMR reporter for structural and dynamic studies. | High sensitivity of 19F chemical shift to the local environment; absence of natural fluorine background. | ucla.edunih.govnih.gov |

Impact on Lipophilicity and Intermolecular Interactions in Biological Environments

A primary consequence of introducing a trifluoromethyl group is the significant increase in the lipophilicity, or hydrophobicity, of the molecule. mdpi.comiris-biotech.de The Hansch-Leo parameter (π), a measure of lipophilicity, is +0.88 for the CF3 group, indicating a strong preference for nonpolar environments compared to hydrogen. mdpi.comiris-biotech.denih.gov This enhanced lipophilicity can facilitate the transport of peptides across cellular membranes and improve their ability to penetrate into hydrophobic pockets of target proteins. mdpi.comehu.es

The CF3 group also engages in a range of noncovalent interactions that are crucial for molecular recognition. While traditionally viewed as a hydrophobic moiety, the CF3 group is amphiphilic, capable of acting as both an electrophile and a nucleophile in noncovalent interactions. researchgate.netnih.gov The fluorine atoms can act as weak hydrogen bond acceptors. More significantly, the CF3 group can participate in orthogonal multipolar interactions with backbone carbonyl groups (C–F···C=O) in proteins, which can substantially contribute to binding affinity. nih.gov This dual nature allows this compound to form stabilizing contacts in both hydrophobic and more polar regions of a binding site.

| Parameter | Description | Significance for 4-(CF3)-D-Phe | Reference |

|---|---|---|---|

| Lipophilicity (Hansch-Leo π) | A measure of a substituent's contribution to a molecule's partition coefficient (logP). | The value of +0.88 for -CF3 indicates a significant increase in hydrophobicity, enhancing membrane permeability and hydrophobic interactions. | mdpi.comiris-biotech.denih.gov |

| Hydrogen Bonding | The fluorine atoms can act as weak hydrogen bond acceptors. | Allows for weak polar interactions within a protein binding site. | researchgate.net |

| Multipolar Interactions | Formation of short-distance C–F···C=O interactions with protein backbones. | Can significantly enhance binding affinity and ligand potency. | nih.gov |

| Amphiphilic Nature | The CF3 group can interact favorably with both nucleophilic and electrophilic partners. | Provides versatility in forming stabilizing contacts within diverse biological environments. | researchgate.netnih.gov |

Contribution to Enhanced Molecular Stability

The incorporation of this compound into peptides is a well-established strategy for enhancing their stability. iris-biotech.decyu.fr This increased stability manifests in two primary ways: improved metabolic resistance and greater chemical or thermal stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond. mdpi.com This inherent strength makes the trifluoromethyl group exceptionally resistant to metabolic degradation by oxidative enzymes in the body. mdpi.comehu.es

Furthermore, the steric bulk of the CF3 group can physically shield adjacent peptide bonds from the action of proteolytic enzymes like chymotrypsin. nih.gov Studies on model peptides have demonstrated that placing a trifluoromethylated amino acid at or near a cleavage site can confer absolute or considerable stability against proteolysis. nih.gov This resistance to degradation prolongs the half-life of peptide-based drugs in vivo, a critical factor for therapeutic efficacy. iris-biotech.dersc.org

| Type of Stability | Mechanism | Benefit | Reference |

|---|---|---|---|

| Metabolic Stability | High strength of the C-F bond resists oxidative metabolism. | Increased in vivo half-life of the molecule. | mdpi.comehu.es |

| Proteolytic Stability | Steric hindrance from the bulky CF3 group blocks protease access to the peptide backbone. | Significantly reduced degradation by enzymes, leading to prolonged therapeutic action. | iris-biotech.denih.govrsc.org |

| Chemical Stability | The inertness of the C-F bonds contributes to overall molecular robustness. | Greater resistance to chemical degradation under various conditions. | mdpi.com |

Integration of 4 Trifluoromethyl D Phenylalanine in Peptide and Protein Engineering

Non-Canonical Amino Acid Incorporation Strategies

The introduction of 4-(Trifluoromethyl)-D-phenylalanine into the primary sequence of peptides and proteins requires specialized techniques that overcome the natural translational machinery's specificity for the 20 canonical amino acids.

Genetic Code Expansion Utilizing Engineered Aminoacyl-tRNA Synthetase/tRNA Pairs

Genetic code expansion is a sophisticated in vivo method that enables the site-specific incorporation of non-canonical amino acids (ncAAs) during protein synthesis. This is achieved by repurposing a "blank" codon, typically a stop codon like the amber codon (UAG), to encode for the desired ncAA. nih.govoregonstate.edunih.gov The core components of this technology are an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. oregonstate.edunih.gov This pair must function independently of the host cell's endogenous synthetases and tRNAs to ensure the high-fidelity incorporation of the ncAA. oregonstate.edu

The process involves the directed evolution of an aaRS to specifically recognize and charge the desired ncAA, such as this compound, onto its partner tRNA. nih.govnih.gov This engineered tRNA is modified to recognize the repurposed codon in the mRNA sequence. When the ribosome encounters this codon, the charged tRNA delivers the ncAA, leading to its incorporation into the growing polypeptide chain. oregonstate.edu

Researchers have successfully engineered aaRS-tRNA pairs for the incorporation of various phenylalanine analogs. For instance, variants of the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (TyrRS) have been evolved to incorporate ncAAs like 4-benzoyl-L-phenylalanine and 4-(trifluoromethyl)-L-phenylalanine. nih.gov More recently, the polyspecificity of the pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina mazei has been rationally designed to charge its cognate tRNA (tRNAPyl) with both L- and D-isomers of phenylalanine analogs, including D-3-trifluoromethylphenylalanine. frontiersin.org This demonstrates the potential for creating systems that can site-specifically incorporate this compound into proteins in living cells. frontiersin.org

The efficiency of ncAA incorporation can be influenced by the tRNA component. For example, engineering the anticodon loop of the tRNA can lead to improved suppressor efficiency. nih.gov

Table 1: Examples of Engineered aaRS/tRNA Pairs for Phenylalanine Analogs

| Aminoacyl-tRNA Synthetase (Origin) | Target Non-Canonical Amino Acid | Key Mutations in aaRS |

| M. jannaschii TyrRS | 4-(trifluoromethyl)-L-phenylalanine | Not specified in provided context |

| M. mazei PylRS | D-3-trifluoromethylphenylalanine | N346A, C348A |

This table is generated based on available data and may not be exhaustive.

Cell-Free Protein Synthesis for Site-Specific Incorporation of Trifluoromethylated Amino Acids

Cell-free protein synthesis (CFPS) offers a powerful and versatile in vitro platform for producing proteins, which is particularly well-suited for incorporating non-canonical amino acids. wikipedia.orgfrontiersin.org CFPS systems are prepared from cellular extracts that contain all the necessary machinery for transcription and translation, including ribosomes, tRNAs, and aminoacyl-tRNA synthetases. frontiersin.org The open nature of the CFPS environment allows for direct manipulation of the reaction components, which is a significant advantage over in vivo systems. wikipedia.org

For the site-specific incorporation of ncAAs, a common strategy involves the use of a chemically or enzymatically pre-charged suppressor tRNA. nih.gov This ncAA-tRNA is added to the cell-free reaction mixture, where it recognizes a corresponding stop codon (e.g., UAG) engineered into the gene of interest. nih.gov This method bypasses the need for an evolved, orthogonal aaRS within the system.

An early example demonstrated the mischarging of Escherichia coli tRNAPhe with L-4′-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenylalanine, a photoactivatable analog of phenylalanine. nih.govacs.org This mischarged tRNA was then used in an in vitro translation system to incorporate the unnatural amino acid into a protein. nih.gov This approach highlights the feasibility of using CFPS to introduce trifluoromethylated phenylalanine derivatives into polypeptide chains. The efficiency of this process allows for the production of proteins with precisely placed modifications for various applications, including structural and functional studies. nih.gov

The flexibility of CFPS also facilitates the high-throughput screening of different ncAAs and their effects on protein properties. frontiersin.org

Design and Synthesis of Peptidomimetics and Peptide Analogues Incorporating this compound

The synthesis of peptidomimetics and peptide analogues containing this compound is a key strategy for enhancing the therapeutic potential of peptides. The incorporation of this non-canonical amino acid can modulate biological activity and improve pharmacokinetic properties.

The design of these analogues often involves replacing a natural amino acid residue with this compound to probe structure-activity relationships or to confer desirable properties. For instance, in the development of selective COX-2 inhibitors, peptide-like analogues possessing different amino acids, including phenylalanine, have been synthesized to study the effect of various substituents on potency and selectivity. brieflands.com

Solid-phase peptide synthesis (SPPS) is the standard method for preparing these modified peptides. brieflands.comthieme-connect.de This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support. For the incorporation of this compound, a suitably protected form of the amino acid, such as Fmoc-4-(Trifluoromethyl)-D-phenylalanine, is used. thieme-connect.de The coupling of this protected amino acid is typically achieved using standard coupling reagents like DIC (N,N'-diisopropylcarbodiimide) and an activator such as HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole). brieflands.comthieme-connect.de

The synthesis of phenylalanine-derived trifluoromethyl ketones for use in oxidation catalysis provides an example of the chemical strategies employed to create functionalized amino acid building blocks. nih.govnih.gov These synthetic routes can be adapted to produce the necessary protected forms of this compound for SPPS.

Structural and Conformational Studies of Peptides and Proteins Containing Trifluoromethylated Residues

The introduction of trifluoromethylated residues like this compound can significantly influence the local and global conformation of peptides and proteins. Understanding these structural changes is crucial for the rational design of molecules with desired properties.

The trifluoromethyl group is a valuable probe for ¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy. ed.ac.uk The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making ¹⁹F-NMR a sensitive technique for studying protein structure and dynamics. ed.ac.uk The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, providing detailed information about conformational changes upon ligand binding or protein folding. ed.ac.uk The incorporation of a trifluoromethyl group, as in 4-(trifluoromethyl)-phenylalanine, provides three fluorine atoms, which can enhance the NMR signal and allow for the study of larger proteins. ed.ac.uk

X-ray crystallography is another powerful technique used to determine the three-dimensional structure of peptides and proteins containing trifluoromethylated residues at atomic resolution. nii.ac.jp Crystal structures can reveal how the trifluoromethyl group is accommodated within the protein structure and its interactions with neighboring residues. acs.org For example, studies on peptides containing α-trifluoromethylalanine have shown that this residue can induce helical conformations. nii.ac.jp The steric bulk and electronic properties of the trifluoromethyl group can lead to distinct backbone torsion angles (φ and ψ) compared to the natural amino acid. nii.ac.jp

Computational methods, such as empirical force field calculations, can complement experimental studies by providing insights into the energetic and steric effects of trifluoromethyl substitution on peptide conformation. nih.gov These calculations can help to rationalize the observed structural changes and predict the conformational preferences of modified peptides. nih.gov

Table 2: Techniques for Structural Analysis of Trifluoromethylated Peptides and Proteins

| Technique | Information Provided |

| ¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR) | Conformational changes, ligand binding, protein folding dynamics. |

| X-ray Crystallography | High-resolution 3D structure, atomic interactions. |

| Circular Dichroism (CD) Spectroscopy | Secondary structure content (e.g., α-helix, β-sheet). |

| Fourier Transform Infrared (FT-IR) Spectroscopy | Hydrogen bonding patterns and secondary structure. |

| Molecular Modeling | Energetic and steric effects on conformation. |

Influence on Proteolytic Stability of Modified Peptides and Proteins

A major challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. The incorporation of this compound can significantly enhance the proteolytic stability of peptides. nih.govnih.gov

The trifluoromethyl group is sterically demanding and electron-withdrawing, which can hinder the ability of proteases to bind and cleave the adjacent peptide bond. thieme-connect.com The position of the trifluoromethylated residue relative to the protease cleavage site is a critical determinant of its stabilizing effect. nih.gov For example, placing an α-trifluoromethyl-substituted amino acid at the P1 position (immediately N-terminal to the scissile bond) can confer absolute stability against certain proteases like α-chymotrypsin. nih.gov Significant proteolytic stability is also observed when the substitution is at the P2 or P'2 positions. nih.gov

The stereochemistry of the trifluoromethylated amino acid also plays a crucial role in its influence on proteolytic stability. nih.gov The absolute configuration of the α-carbon and the stereochemistry of the trifluoromethyl group can dictate how the modified peptide interacts with the active site of the protease. nih.gov In some cases, a specific diastereomer may allow for favorable interactions between the fluorine atoms and the enzyme, while another diastereomer may introduce steric clashes that prevent catalysis. nih.gov

Studies on glucagon-like peptide-1 (GLP-1) analogues have shown that the introduction of fluorinated amino acids can lead to higher proteolytic stability while retaining biological activity. nih.gov Similarly, the incorporation of fluorinated amino acids into antimicrobial peptides has been shown to increase their resistance to enzymatic degradation. acs.orgrsc.org This enhanced stability is a key advantage for the development of long-acting peptide drugs.

Biochemical and Biological Research Applications Mechanistic Studies

Probing Enzyme-Substrate Interactions and Catalytic Mechanisms

The incorporation of 4-(trifluoromethyl)-phenylalanine into peptides and other molecules allows researchers to meticulously probe the interactions between an enzyme and its substrate, shedding light on the intricacies of catalytic mechanisms. The trifluoromethyl group acts as a sensitive reporter, with its ¹⁹F NMR signal being highly responsive to changes in its local electronic environment.

One powerful application is in the n-FABS (n-Fluorine Atoms for Biochemical Screening) method, an NMR-based fragment screening approach that monitors enzymatic activity. mdpi.com In this technique, a known substrate of an enzyme is tagged with a trifluoromethyl group. The ¹⁹F NMR spectrum will show distinct signals for the tagged substrate and the resulting product of the enzymatic reaction. mdpi.com The presence of a high-affinity ligand that competes with the substrate will inhibit the reaction, leading to a decrease or disappearance of the product's ¹⁹F NMR signal. mdpi.com This allows for the screening of potential inhibitors and the study of enzyme kinetics.

Furthermore, the introduction of fluorinated phenylalanine derivatives into peptide-based inhibitors has been instrumental in understanding enzyme specificity. For instance, studies on the proteasome, a multi-catalytic protease complex, have utilized peptides containing fluorinated phenylalanines to probe the specificity of its different catalytic subunits (β1, β2, and β5). nih.gov By systematically replacing standard phenylalanine with fluorinated analogs at different positions within a peptide epoxyketone inhibitor, researchers can assess how these modifications affect the inhibitor's potency and selectivity for each active site. nih.gov

The enzymatic synthesis of D-amino acids has also benefited from the use of fluorinated substrates. Phenylalanine ammonia-lyase (PAL) enzymes, which catalyze the conversion of L-phenylalanine to trans-cinnamic acid, have been engineered to accept a broader range of substrates. researchgate.netresearchgate.net Variants of PAL have been successfully used to synthesize substituted phenylalanines, including (S)-m-(trifluoromethyl)phenylalanine, demonstrating the enzyme's ability to recognize and process substrates with bulky, electron-withdrawing groups. researchgate.net This provides insight into the steric and electronic constraints of the enzyme's active site.

Table 1: Application of 4-(Trifluoromethyl)-phenylalanine in Enzyme Studies

| Technique/Approach | Application | Key Findings | References |

|---|---|---|---|

| ¹⁹F NMR Spectroscopy (n-FABS) | Monitoring enzymatic activity and screening for inhibitors. | Trifluoromethyl-tagged substrates provide distinct NMR signals for substrate and product, enabling real-time tracking of enzymatic reactions. | mdpi.com |

| Peptide-based Inhibitors | Probing the specificity of proteasome subunits. | Incorporation of fluorinated phenylalanines into inhibitors alters their potency and selectivity, revealing insights into the active site preferences of different subunits. | nih.gov |

| Engineered Enzymes (e.g., PAL) | Synthesis of fluorinated amino acids. | Enzyme variants can accommodate trifluoromethyl-substituted substrates, expanding the synthetic capabilities and understanding of enzyme-substrate recognition. | researchgate.netresearchgate.net |

Investigation of Protein-Protein and Protein-Ligand Binding Dynamics

Understanding the dynamic interplay between proteins and their binding partners is fundamental to cell biology. 4-(Trifluoromethyl)-phenylalanine, primarily through its use in ¹⁹F NMR, offers a powerful lens to observe these interactions with high sensitivity. The absence of naturally occurring fluorine in biological systems means that an incorporated ¹⁹F label provides a clean spectroscopic window, free from background signals. acs.org

When a protein labeled with 4-(trifluoromethyl)-phenylalanine binds to another protein or a small molecule ligand, the local environment of the trifluoromethyl group changes. This change is reflected in its ¹⁹F NMR chemical shift, providing information on conformational changes, binding events, and the dynamics of the interaction. acs.orgacs.org This approach has been used to characterize the binding of ligands to anti-apoptotic proteins like Bcl-xL, where both homonuclear ¹⁹F-¹⁹F and heteronuclear ¹⁹F-¹H Nuclear Overhauser Effects (NOEs) can be measured to define the binding interaction. acs.org

Derivatives of 4-(trifluoromethyl)-phenylalanine are also employed in photoaffinity labeling, a technique used to identify binding partners. For example, 4'-[3-(trifluoromethyl)-3H-diazin-3-yl]-L-phenylalanine, a photoreactive analog, can be incorporated into a protein or peptide. nih.gov Upon activation with UV light, the diazirine group forms a highly reactive carbene that covalently crosslinks to nearby interacting molecules, allowing for their subsequent identification. nih.gov The trifluoromethyl group in this context helps to stabilize the carbene intermediate. nih.gov

Furthermore, peptide inhibitors of protein-protein interactions have been developed using phenylalanine derivatives like Fmoc-D-Phe(4-CF₃)-OH, highlighting the role of this compound in designing molecules that can modulate these crucial cellular interactions. chemicalbook.com

Table 2: Probing Molecular Interactions with 4-(Trifluoromethyl)-phenylalanine

| Methodology | Interaction Studied | Information Gained | References |

|---|---|---|---|

| ¹⁹F NMR Spectroscopy | Protein-Ligand Binding | Detection of binding events, conformational changes, and interaction dynamics through changes in the ¹⁹F chemical shift. | acs.orgacs.org |

| Photoaffinity Labeling | Protein-Protein and Protein-Ligand Interactions | Covalent capture and identification of binding partners using photoreactive trifluoromethyl-diazirine derivatives. | nih.gov |

| Peptide Synthesis | Protein-Protein Interaction Inhibition | Design of peptide-based inhibitors that can disrupt specific protein-protein interactions. | chemicalbook.com |

Elucidation of Metabolic Pathways and Substrate Recognition Processes

The introduction of a trifluoromethyl group onto phenylalanine can significantly influence its metabolic fate, providing researchers with a tool to explore metabolic pathways and the principles of substrate recognition by metabolic enzymes.

A study investigating the metabolism of photoreactive L-phenylalanine derivatives in Klebsiella sp. revealed that the nature of the substituent at the 4-position of the phenyl ring dictates the metabolic pathway. mdpi.com When 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-L-phenylalanine was introduced, it was metabolized to a single product, the corresponding phenyllactic acid (PLA) derivative. mdpi.com This was in contrast to other substituted phenylalanines that yielded a mix of metabolites. The study concluded that the strong electron-withdrawing nature of the trifluoromethyl-diazirinyl group promoted the formation of the PLA-type metabolite as the major product, indicating that such substitutions are recognized differently by the enzymes in the metabolic pathway. mdpi.com

These findings demonstrate that photophores and other substituents affect substrate recognition in rhizobacterial metabolic pathways. mdpi.com The differential metabolism of these analogs can be exploited for applications like photoaffinity labeling, where the metabolic fate of the probe needs to be understood. mdpi.com

Application as Mechanistic Probes in Complex Biological Systems

The ability to function within the complex environment of a living cell makes 4-(trifluoromethyl)-phenylalanine a valuable mechanistic probe. Its use in in-cell ¹⁹F NMR allows for the study of protein structure, dynamics, and interactions under physiological conditions, which can be vastly different from in vitro experiments. acs.org

By genetically encoding the incorporation of 4-(trifluoromethyl)-L-phenylalanine (tfmF) at specific sites within a protein, researchers can introduce a ¹⁹F NMR probe with minimal structural perturbation. researchgate.net This has been successfully applied to study the fluoride (B91410) ion channel Fluc, where replacing a phenylalanine residue with tfmF allowed for the probing of the channel's vestibule. researchgate.net The unique properties of the ¹⁹F nucleus, such as its high sensitivity and large chemical shift dispersion, make it an ideal reporter for monitoring conformational changes and interactions even in the crowded environment of a cell. acs.org

To enhance the accuracy of computational studies that complement experimental work, force field parameters for molecular dynamics (MD) simulations have been specifically developed for fluorinated aromatic amino acids, including 4-trifluoromethyl-phenylalanine. acs.org These parameters allow for more accurate atomic-level simulations of the behavior of fluorinated proteins, aiding in the interpretation of ¹⁹F NMR data and providing deeper mechanistic insights into their function in complex biological systems. acs.org

Table 3: 4-(Trifluoromethyl)-phenylalanine as a Mechanistic Probe

| Application Area | Technique | Key Advantage | References |

|---|---|---|---|

| In-cell Protein Studies | ¹⁹F NMR Spectroscopy | Allows for the observation of protein structure, dynamics, and interactions in a native cellular environment without background signals. | acs.orgresearchgate.net |

| Computational Biology | Molecular Dynamics (MD) Simulations | Newly developed force field parameters enable more accurate modeling of fluorinated proteins, facilitating the interpretation of experimental data. | acs.org |

Studies on Protease Specificity and Inhibition Mechanisms

The development of selective protease inhibitors is a major goal in drug discovery. 4-(Trifluoromethyl)-phenylalanine has proven to be a particularly useful building block in this endeavor, especially in the study of proteasomes.

A significant study demonstrated that incorporating fluorinated phenylalanine derivatives into peptide epoxyketone inhibitors has a profound effect on their potency and selectivity for the different catalytic subunits of the proteasome. nih.gov Specifically, when a meta-CF₃ substituted phenylalanine was placed at the P2 position of the peptide inhibitor, it resulted in a dramatic increase in selectivity for the β5 (chymotrypsin-like) subunit. nih.gov This highlights how the electronic properties of the trifluoromethyl group can be strategically employed to fine-tune inhibitor specificity.

The trifluoromethyl group's influence likely stems from its ability to alter the electronic distribution of the peptide backbone and engage in specific interactions within the enzyme's binding pocket. These interactions can be more favorable in one subunit's active site over others, leading to the observed selectivity.

In a different context, a novel inhibitor of the SARS-CoV-2 main protease (Mpro), a chymotrypsin-like cysteine protease, was designed featuring a trifluoromethyl diazirine moiety. mdpi.com This showcases the versatility of trifluoromethyl-containing scaffolds in targeting a range of proteases. The study of such inhibitors provides valuable information on the structure-activity relationships that govern protease inhibition.

Advanced Analytical and Spectroscopic Characterization Techniques

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) Spectroscopy

Fluorine-19 NMR (¹⁹F NMR) spectroscopy stands out as a powerful technique for studying proteins and their interactions. The ¹⁹F nucleus possesses a high gyromagnetic ratio, resulting in a sensitivity that is 83% relative to that of protons (¹H), and it is 100% naturally abundant. acs.org Furthermore, the chemical shift of ¹⁹F is highly sensitive to its local environment, spanning a large range which allows for the detection of subtle changes. acs.orgresearchgate.netcdnsciencepub.com The introduction of a trifluoromethyl group, as in 4-(Trifluoromethyl)-D-phenylalanine, provides a distinct signal with no background interference in biological systems, making it an excellent probe. researchgate.netnih.gov The site-specific incorporation of this unnatural amino acid into proteins has significantly expanded the applicability of ¹⁹F NMR in studying protein structure and function. nih.govresearchgate.net

Applications in Protein Folding and Unfolding Studies

The sensitivity of the ¹⁹F NMR chemical shift to the local environment makes it an exceptional tool for monitoring the complex processes of protein folding and unfolding. nih.govacs.org By strategically placing 4-(trifluoromethyl)-L-phenylalanine (a stereoisomer of the D-form) within a protein's structure, researchers can track the changes in the fluorine signal as the protein transitions between its folded and unfolded states.

For instance, ¹⁹F NMR was employed to investigate the folding intermediates of a slow-folding mutant of rat intestinal fatty acid binding protein. acs.org By substituting the eight phenylalanine residues with 4-fluorophenylalanine, eight distinct probes were created to monitor the folding pathway. acs.org This approach allows for the real-time observation of structural changes with high temporal resolution. acs.org The ability to genetically encode the incorporation of trifluoromethyl-L-phenylalanine has further enhanced these studies, enabling the examination of protein folding in various environments, including in vivo. nih.gov

Analysis of Protein Dynamics and Side Chain Mobility

¹⁹F NMR is uniquely suited to probe the dynamic nature of proteins and the mobility of their side chains. researchgate.netacs.orgnih.gov Changes in the relaxation properties of the fluorine nucleus, which manifest as line broadening in the NMR spectrum, can capture dynamic events. acs.org The analysis of T₁ and T₂ relaxation data from ¹⁹F NMR experiments provides quantitative information about the internal motions of the protein side chains. nih.gov

A study involving the site-specific incorporation of trifluoromethyl-phenylalanine (tfmF) into a human vinexin SH3 domain and a nine-transmembrane helix membrane protein, diacyl-glycerol kinase (DAGK), demonstrated the feasibility of this approach for large proteins. nih.gov High-quality ¹⁹F chemical shift, T₁, and T₂ relaxation data were obtained, indicating that side chain internal mobility can be analyzed even in large molecular systems. researchgate.netnih.gov The fast rotation of the CF₃ group around the C-C bond to the aromatic ring results in a much shorter T₁ value compared to a fluorine atom directly attached to the ring, making trifluoromethyl-phenylalanine a superior probe for these studies. nih.gov

Monitoring Protein-Ligand Interactions and Binding Affinities

The chemical shift of a ¹⁹F nucleus in a labeled protein is highly responsive to changes in its immediate environment, making ¹⁹F NMR an excellent method for detecting and characterizing protein-ligand interactions. nih.govacs.orgbeilstein-journals.org The binding of a small molecule or another protein can induce conformational changes that alter the local environment of the trifluoromethyl group, leading to a measurable change in its chemical shift. cdnsciencepub.comnih.gov

This technique allows for the determination of dissociation binding constants (Kd) by titrating a labeled protein with a ligand and monitoring the changes in the ¹⁹F NMR spectrum. beilstein-journals.org The magnitude of the chemical shift perturbation can also provide information about the proximity of the binding site to the labeled residue. beilstein-journals.org Studies have shown that even subtle conformational changes occurring at distances up to 25 Å from the active site can be detected. nih.govresearchgate.net For example, the binding of a peptide ligand to the Phe7-tfmF-SH3 domain resulted in observable changes in the ¹⁹F chemical shift and relaxation values, demonstrating the sensitivity of this method. nih.gov

| Application | Key Findings | References |

| Protein Folding | ¹⁹F NMR can be used to follow the folding pathway of proteins by monitoring spectrally distinct probes incorporated into the protein structure. | nih.govacs.org |

| Protein Dynamics | T₁ and T₂ relaxation data from ¹⁹F NMR provide quantitative insights into the internal mobility of protein side chains. | researchgate.netacs.orgnih.gov |

| Protein-Ligand Interactions | Changes in the ¹⁹F chemical shift upon ligand binding can be used to determine binding affinities and map interaction sites. | cdnsciencepub.comnih.govacs.orgbeilstein-journals.org |

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are indispensable for ensuring the purity of this compound, which is critical for its use in sensitive applications like peptide synthesis and protein NMR studies.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for assessing the purity of this compound. Commercially available batches of this compound often specify a purity of ≥98.5% as determined by HPLC. sigmaaldrich.com Chiral HPLC methods are particularly important for separating the D- and L-enantiomers and ensuring the optical purity of the compound. nih.gov

The choice of the HPLC column and mobile phase is crucial for achieving good separation. For fluorinated compounds, columns with stationary phases that incorporate fluoro groups, such as 4-Fluoro-3-(trifluoromethyl) phenyl cellulose, can provide improved retention and resolution. hplc.eu The principle interactions involved in the separation on such chiral phases include charge-transfer interactions, hydrogen bonds, dipole-dipole interactions, and steric effects. hplc.eu A patent describing the synthesis of 4-trifluoromethyl-D-phenylalanine reports a chemical purity of ≥98% determined by HPLC. google.com

Mass Spectrometry for Structural Elucidation of Derivatives

Mass spectrometry (MS) is a fundamental tool for the structural elucidation of molecules, including derivatives of this compound. nih.govutexas.edu It provides precise information about the molecular weight and fragmentation patterns of a compound, which are essential for confirming its identity and structure.

In the context of proteins modified with this compound, MS-based protein footprinting techniques can be used to analyze the protein's higher-order structure. nih.govutexas.edu These methods involve covalently labeling the solvent-accessible surface of the protein, and the location of these modifications is then identified by mass spectrometry. nih.govutexas.edu

Recent studies have explored the use of photochemical trifluoromethylation of native proteins using reagents like sodium triflinate, followed by mass spectrometry to identify the modified residues. rsc.org This approach allows for the site-specific functionalization of proteins and provides valuable structural information. rsc.org The ionization techniques commonly used in protein analysis include electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI). nih.gov

Theoretical and Computational Investigations of 4 Trifluoromethyl D Phenylalanine

Quantum Mechanical Calculations of Molecular Interactions

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of 4-(Trifluoromethyl)-D-phenylalanine and how it interacts with its environment. These calculations provide a detailed picture of electron distribution, electrostatic potential, and the nature of non-covalent interactions.

DFT studies, often employing the B3LYP hybrid functional with basis sets like 6-31G(d,p), have been used to investigate trifluoromethyl-containing aromatic compounds. escholarship.org A key finding from such research is the significant sensitivity of the trifluoromethyl group's ¹⁹F NMR chemical shift to the polarity of its local environment. escholarship.org QM calculations confirm that the partial charges on the fluorine atoms of the CF₃ moiety vary considerably with solvent polarity, which explains the large chemical shift dispersion observed experimentally. escholarship.org This sensitivity makes the trifluoromethyl group an exquisite probe for reporting on subtle changes in its surroundings within a peptide or protein. escholarship.org

Furthermore, QM calculations are used to determine interaction energies between a molecule and its binding partners, providing a quantitative measure of binding affinity. researchgate.net By analyzing the molecular orbitals and electrostatic potential maps generated from these calculations, researchers can identify which parts of the molecule are most likely to engage in favorable electrostatic or other non-covalent interactions. While many studies focus on the L-isomer or phenylalanine itself, the methodologies are directly applicable to understanding the D-isomer. researchgate.netnih.gov

Table 1: Representative Quantum Mechanical Calculation Parameters

| Parameter | Typical Value/Method | Purpose | Reference |

|---|---|---|---|

| Method | Density Functional Theory (DFT) | To calculate electronic structure and energy. | escholarship.org |

| Functional | B3LYP | A popular hybrid functional for balancing accuracy and cost. | escholarship.orgnih.gov |

| Basis Set | 6-31G(d) or 6-31G(d,p) | Describes the atomic orbitals used in the calculation. | escholarship.orgnih.gov |

| Application | Chemical Shift Calculation | To correlate electronic environment with NMR data. | escholarship.org |

| Application | Binding Energy Calculation | To quantify the strength of intermolecular interactions. | researchgate.netresearchgate.net |

Molecular Dynamics Simulations in Peptide and Protein Systems

Molecular dynamics (MD) simulations allow scientists to observe the movement of atoms in a peptide or protein over time, providing a dynamic view of biomolecular structure and function. A critical prerequisite for accurate MD simulations of systems containing non-canonical amino acids like this compound is the availability of a well-validated force field.

Significant progress has been made in developing force field parameters for fluorinated aromatic amino acids, including 4-trifluoromethyl-phenylalanine (often abbreviated as FTF), for use with modern force fields like AMBER ff15ipq. acs.orgbiorxiv.org The process involves:

Deriving Atomic Charges: Using high-level QM calculations, partial atomic charges are derived. The Implicitly Polarized Charge (IPolQ) scheme, for instance, calculates charges in the presence of explicit water molecules to better mimic the solution phase. acs.orgbiorxiv.org

Parameterizing Bonded Terms: Bond, angle, and dihedral torsion parameters are fitted to reproduce the energies and geometries predicted by QM calculations for various conformations of the amino acid. acs.org

Once developed, these parameters are validated through extensive MD simulations. For example, simulations of small peptides are performed to ensure that the introduction of the fluorinated residue does not unduly perturb the conformational free-energy landscape compared to its canonical counterpart. acs.org Further validation involves incorporating the residue into a well-studied protein, such as cyclophilin A, and running microsecond-scale simulations. acs.orgbiorxiv.org These simulations have demonstrated that substitutions with residues like 4-trifluoromethyl-phenylalanine introduce minimal to no differences in the global protein structure or local dihedral angles, confirming its utility as a non-perturbative probe. acs.org

Table 2: Summary of Force Field Development for 4-CF₃-Phenylalanine

| Force Field | Parameter Type | Derivation Method | Validation System | Key Finding | Reference |

|---|---|---|---|---|---|

| AMBER ff15ipq | Atomic Charges | IPolQ Scheme with SPC/Eb water | Dipeptides | Minimal perturbation to conformational free-energy landscape. | acs.orgbiorxiv.org |

| AMBER ff15ipq | Bonded Terms | Fit to MP2/cc-pVTZ QM energies | Cyclophilin A | Maintains expected protein structure and dynamics. | acs.org |

These validated force fields enable detailed computational studies of peptides and proteins containing this compound, helping to interpret experimental data (such as ¹⁹F NMR) and understand how the residue influences protein dynamics, folding, and interactions at an atomic level. acs.org

Computational Design and Prediction of Derivatives for Targeted Research

Computational methods are a cornerstone of modern drug discovery and chemical biology, enabling the rational design of novel molecules with specific, targeted functions. Starting from a scaffold like this compound, researchers can computationally design and screen derivatives to enhance desired properties.

One application is in the design of enzyme or receptor inhibitors. For instance, phenylalanine derivatives have been computationally designed as inhibitors of the HIV-1 capsid (CA) protein. nih.gov In such studies, molecular docking and MD simulations are used to predict how different derivatives will bind to the target protein. nih.gov These simulations can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, and guide the synthesis of compounds with improved binding affinity and specificity. nih.govnih.gov

Another area of computational design involves creating specialized research tools. For example, photoreactive amino acid derivatives are invaluable for photoaffinity labeling experiments, which map out molecular interactions. The this compound structure serves as a precursor for the computational and synthetic design of diazirinyl-D-phenylalanine derivatives. mdpi.comrsc.org The trifluoromethyl group can be chemically converted into a trifluoromethyldiazirine, a compact and highly efficient photoreactive group. mdpi.com Computational modeling can assist in predicting the properties of these derivatives and their suitability for specific biological systems.

The process often involves screening a virtual library of candidate molecules against a biological target in silico. This computational pre-screening helps prioritize which derivatives are most promising for chemical synthesis and subsequent experimental testing, saving significant time and resources. researchgate.net

Future Research Directions and Emerging Applications

Development of Next-Generation Synthetic Routes with Enhanced Efficiency and Stereocontrol

While methods for the synthesis of 4-(Trifluoromethyl)-D-phenylalanine exist, the development of more efficient and highly stereocontrolled synthetic routes remains a key area of future research. Current strategies often involve multi-step processes that can be time-consuming and may result in modest yields. google.com Future efforts will likely focus on the development of novel catalytic systems and biocatalytic approaches to streamline the synthesis and improve enantiomeric purity.

Key areas for advancement include:

Asymmetric Hydrogenation: The use of chiral catalysts for the asymmetric hydrogenation of prochiral precursors, such as (Z)-2-acetylamino-3-(4-trifluoromethylphenyl)acrylic acid, has shown promise. google.com Further development of more active and selective catalysts could significantly enhance the efficiency and enantiomeric excess of this transformation.

Enzymatic Synthesis: Biocatalytic methods, employing enzymes like phenylalanine ammonia-lyases (PALs), offer a green and highly selective alternative for the production of D-amino acids. mdpi.comubbcluj.ro Engineering PAL variants with enhanced activity and specificity towards 4-trifluoromethylated substrates could provide a sustainable and efficient route to this compound. mdpi.comubbcluj.ro

Flow Chemistry: Continuous flow technologies can offer improved reaction control, enhanced safety, and potential for facile scaling. Applying photoredox catalysis within a microfluidic setup for the synthesis of trifluoromethylated amino acids represents a promising avenue for efficient and scalable production.

Novel Fluorination and Cross-Coupling Strategies: Research into new fluorinating reagents and more efficient cross-coupling methodologies, such as Negishi coupling, will continue to be important for accessing a variety of fluorinated phenylalanine derivatives, including the D-isomers. nih.govnih.gov

| Synthetic Approach | Key Features | Potential for Improvement |

|---|---|---|

| Asymmetric Hydrogenation | Use of chiral catalysts for stereocontrol. google.com | Development of more active and selective catalysts. |

| Enzymatic Synthesis | High selectivity and sustainability using enzymes like PALs. mdpi.comubbcluj.ro | Engineering enzyme variants for enhanced substrate specificity. mdpi.comubbcluj.ro |

| Flow Chemistry | Improved reaction control and scalability. | Integration with photoredox catalysis for efficient synthesis. |

| Novel Cross-Coupling | Access to diverse fluorinated derivatives. nih.govnih.gov | Discovery of more efficient and versatile coupling methods. |

Expansion of the Non-Canonical Amino Acid Repertoire for Advanced Protein Engineering

The incorporation of non-canonical amino acids (ncAAs) into proteins has revolutionized protein engineering, allowing for the introduction of novel functionalities and properties. frontiersin.orgacs.org this compound is a valuable addition to this expanding toolkit, offering unique steric and electronic properties.

Future research in this area will likely focus on:

Genetic Code Expansion: Developing and optimizing orthogonal aminoacyl-tRNA synthetase/tRNA pairs for the efficient and site-specific incorporation of this compound into proteins in both prokaryotic and eukaryotic expression systems is a primary goal. nih.govnih.gov This will enable the creation of proteins with tailored properties.

Enhanced Protein Stability and Function: The trifluoromethyl group can significantly influence protein folding, stability, and interactions. nih.govnih.gov Systematic studies on how the incorporation of this compound at various positions affects protein structure and function will provide valuable insights for designing more robust and active proteins. nih.govnih.gov

Probing Protein Environments: The fluorine atoms in the trifluoromethyl group serve as a sensitive 19F NMR probe. nih.gov This allows for detailed studies of local protein environments, dynamics, and interactions with other molecules, providing information that is often difficult to obtain with other biophysical techniques. nih.gov